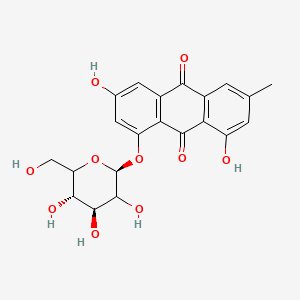![molecular formula C42H80ClNO4 B13723908 2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride](/img/structure/B13723908.png)
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride is a cationic lipid known for its role in gene transfection and delivery systems. It is commonly used in the formulation of liposomes for the encapsulation of nucleic acids such as siRNA, microRNAs, and oligonucleotides . This compound is particularly valued for its ability to facilitate the delivery of genetic material into cells, making it a crucial component in various biomedical and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride typically involves the reaction of oleoyl chloride with 1,2-propanediol to form 1,2-dioleoyloxypropane. This intermediate is then reacted with trimethylamine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride primarily undergoes substitution reactions due to the presence of the trimethylammonium group. It can also participate in complexation reactions with nucleic acids, forming stable lipoplexes that facilitate gene delivery .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Reaction conditions often involve mild temperatures and solvents like ethanol or DMF.
Complexation Reactions: The compound is mixed with nucleic acids in aqueous buffers to form lipoplexes.
Major Products
The major products of these reactions are typically the lipoplexes formed with nucleic acids, which are used for gene transfection purposes .
Wissenschaftliche Forschungsanwendungen
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride has a wide range of applications in scientific research:
Chemistry: Used in the formulation of liposomes for the delivery of various chemical compounds.
Industry: Utilized in the production of liposomal formulations for drug delivery systems.
Wirkmechanismus
The mechanism by which N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride exerts its effects involves the formation of lipoplexes with nucleic acids. The cationic lipid interacts with the negatively charged nucleic acids, condensing them into stable complexes. These complexes are then taken up by cells via endocytosis, allowing the genetic material to be delivered into the cytoplasm where it can exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium Methyl-Sulfate: Another cationic lipid used for gene delivery, known for its high transfection efficiency.
1,2-Dioleoyl-3-trimethylammoniumpropane (Chloride): Commonly used in the formulation of liposomes for transfection purposes.
Uniqueness
N-[1-(2,3-Dioleyloxy)propyl]-N,N,N-trimethylammonium Chloride is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties, enhancing its ability to form stable lipoplexes with nucleic acids. This makes it particularly effective for gene delivery applications .
Eigenschaften
Molekularformel |
C42H80ClNO4 |
|---|---|
Molekulargewicht |
698.5 g/mol |
IUPAC-Name |
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20+,23-21+; |
InChI-Schlüssel |
KSXTUUUQYQYKCR-AFLLVNNISA-M |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Cl-] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



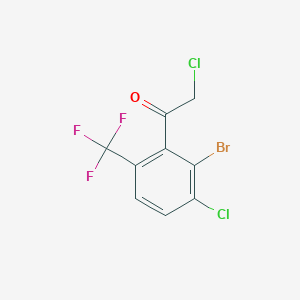
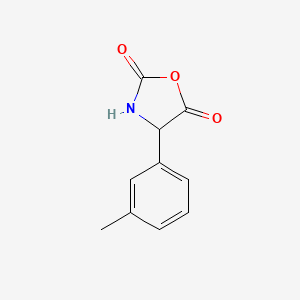
![3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B13723834.png)
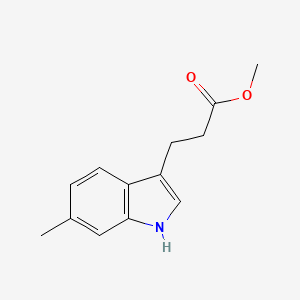
![(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate](/img/structure/B13723851.png)
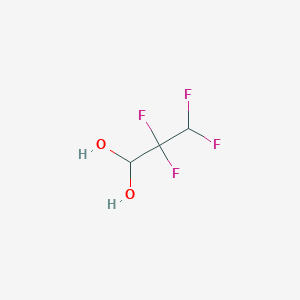
![4,4-Difluoro-4'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13723867.png)
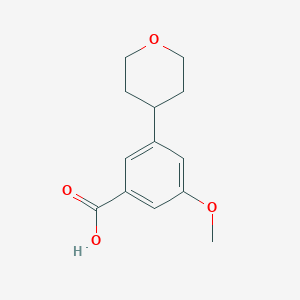
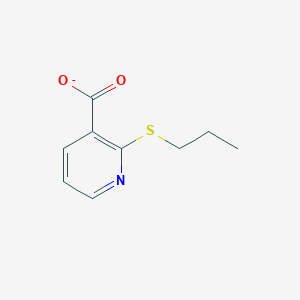
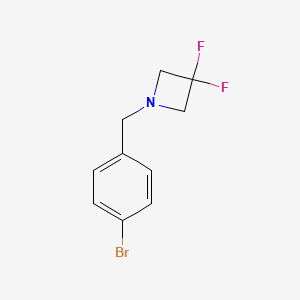
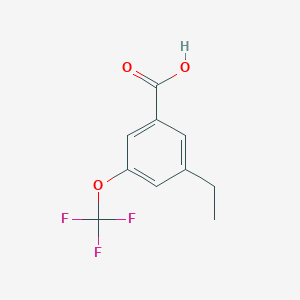
![[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13723904.png)
